- Preparation of nitrogen-containing heterocyclic compounds for organic electronic device, World Intellectual Property Organization, , ,
Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

929031-39-0 structure
Product name:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
- 2-Bromo-9,10-di(1-naphthyl)anthracene
- 2-BROMO-9,10-DI-1-NA
- 2-Bromo-9,10-di-1-naphthalenylanthracene
- 2-Bromo-9,10-di-1-phthalenylanthracene
- 2-Bromo-9,10-di-2-naphthalenylanthracene
- 2-bromo-9,10-dinaphthalen-1-ylanthracene
- 2-bromo-9,10-di-(1-naphthalenyl)anthracene
- 2-bromo-9,10-di-naphthalen-1-yl-anthracene
- 2-bromo-9,10-di-naphthalene-1-yl-anthracene
- 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
-
- MDL: MFCD13194903
- Inchi: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
- InChI Key: LMXOZFCNVIVYSH-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1
Computed Properties
- Exact Mass: 508.08300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 35
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.367
- Boiling Point: 612.3 ℃ at 760 mmHg
- PSA: 0.00000
- LogP: 10.39590
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Security Information
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB505934-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€341.60 | 2025-02-09 | ||
TRC | B997453-50mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 50mg |
$ 184.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269390-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 98% | 1g |
¥5486.00 | 2024-04-25 | |
Alichem | A219005599-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 1g |
$779.00 | 2023-08-31 | |
Cooke Chemical | BD8377047-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 98% | 1g |
RMB 3588.00 | 2025-02-21 | |
Alichem | A219005599-250mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 250mg |
$318.24 | 2023-08-31 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-21 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-25 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2024-07-20 | |
abcr | AB505934-1 g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€395.80 | 2023-06-15 |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Acetic acid , Potassium iodide , Sodium dihydrogen phosphate monohydrate Solvents: Water ; 3 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
Reference
- Heterocyclic compound and organic light-emitting device including the same, United States, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Organic electronic element containing light efficiency improving layer and electronic device containing it, Korea, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Reference
- Organic compound and organic light emitting device using the same, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Luminescent compounds and organic electroluminescent device, Korea, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
Reference
- Condensed compound and organic light-emitting diode including the same, United States, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Reference
- Polycyclic organic compounds and organic light-emitting devices using them, United States, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, 80 - 90 °C
Reference
- Anthracene derivatives as organic electroluminescent device materials, Korea, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Heterocyclic compound containing nitrogen for an organic electronic device, Korea, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, heated
Reference
- Preparation of anthracene derivatives for organic electronic device, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Reference
- Novel condensed aromatic compounds for organic light-emitting devices, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Acetic acid , Potassium iodide , Sodium hypophosphite Solvents: Water ; 3 h, reflux
Reference
- Preparation of imidazole derivatives as organic electroluminescent materials, Korea, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Preparation of heteroaryl compounds for organic light-emitting device, Korea, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
Reference
- Preparation of naphthocarbazole derivative and its application in organic electroluminescent device, China, , ,
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials
- 9,10-Anthracenedione, 2-bromo-4a,9a-dihydro-
- Lithium, 1-naphthalenyl-
- 1-Naphthylboronic acid
- 1-Bromonaphthalene
- 2-Bromoanthraquinone
- 2-bromo-9,10-di-naphthalen-1-yl-9,10-dihydro-anthracene-9,10-diol
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Related Literature
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene

Purity:99%
Quantity:1g
Price ($):539.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:929031-39-0)2-Bromo-9,10-di-1-naphthalenylanthracene

Purity:98%
Quantity:Company Customization
Price ($):Inquiry